六水合溴化镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

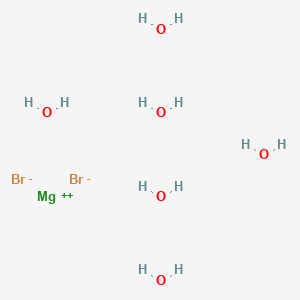

Magnesium dibromide hexahydrate is an inorganic compound with the chemical formula MgBr₂·6H₂O. It appears as colorless monoclinic crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it can absorb moisture from the air. Magnesium dibromide hexahydrate is used in various fields, including catalysis, organic synthesis, and as a flame retardant .

科学研究应用

Magnesium dibromide hexahydrate has several scientific research applications:

Catalysis: It is used as a catalyst in the synthesis of dihydropyrimidines via a one-pot Biginelli reaction.

Electrochemistry: It serves as an electrolyte and active bromine source for the electrochemical oxidation of secondary alcohols.

Flame Retardant: The compound has properties that make it useful as a flame retardant.

作用机制

Target of Action

Magnesium dibromide hexahydrate, also known as magnesium bromide hexahydrate, is a white crystalline solid . It primarily targets the nervous system and is often used as a mild sedative and as an anticonvulsant for the treatment of nervous disorders . It can also act as a catalyst in organic synthesis .

Mode of Action

It is known that magnesium ions play a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . In the nervous system, magnesium has a depressant effect at synapses and its mechanism of action is related to competition between calcium and magnesium in the stimulus–secretion coupling processes in transmitter release .

Biochemical Pathways

Magnesium is involved in several biochemical pathways. It participates in energy generation and is required for DNA and RNA synthesis, reproduction, and protein synthesis . Additionally, magnesium acts as a calcium antagonist and protects vascular endothelial cells from oxidative stress .

Pharmacokinetics

It is known that magnesium is water-soluble and somewhat soluble in alcohol . This solubility could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of magnesium dibromide hexahydrate’s action can vary depending on its use. As a sedative or anticonvulsant, it can help to calm the nervous system and reduce symptoms of nervous disorders . When used as a catalyst in organic synthesis, it can facilitate the formation of dihydropyrimidines via a one-pot Biginelli reaction .

Action Environment

The action of magnesium dibromide hexahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Additionally, its stability and efficacy as a catalyst can be influenced by the presence of other substances in the reaction mixture .

生化分析

Biochemical Properties

Magnesium, a component of magnesium dibromide hexahydrate, plays a pivotal role in energy production and specific functions in every cell in the body . It is involved in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling

Cellular Effects

Magnesium, a key component of magnesium dibromide hexahydrate, is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction

Molecular Mechanism

Magnesium, a component of this compound, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor

Metabolic Pathways

Magnesium, a component of magnesium dibromide hexahydrate, is involved in all major cellular processes such as energy metabolism, DNA transcription, and protein synthesis

准备方法

Magnesium dibromide hexahydrate can be synthesized through several methods:

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate is treated with hydrobromic acid, resulting in the formation of magnesium dibromide.

Direct Method: Magnesium hydroxide or magnesium carbonate is used as raw material, and quantitative water is added to form a slurry. Ammonia is introduced first, followed by bromine to react.

化学反应分析

Magnesium dibromide hexahydrate undergoes various chemical reactions:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It acts as a Lewis acid catalyst in organic synthesis, such as in the aldol reaction.

Reactions with Chlorine: Treatment with chlorine results in the formation of magnesium chloride.

Common reagents used in these reactions include hydrobromic acid, chlorine, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

相似化合物的比较

Magnesium dibromide hexahydrate can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but has different solubility and reactivity properties.

Magnesium Iodide (MgI₂): Another halide with distinct chemical behavior and applications.

Magnesium Fluoride (MgF₂): Known for its use in optical applications due to its transparency to ultraviolet light.

Magnesium dibromide hexahydrate is unique due to its specific applications in catalysis and electrochemistry, which are not as prominent in other magnesium halides.

属性

CAS 编号 |

13446-53-2 |

|---|---|

分子式 |

Br2H2MgO |

分子量 |

202.13 g/mol |

IUPAC 名称 |

magnesium;dibromide;hydrate |

InChI |

InChI=1S/2BrH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI 键 |

VWQUXHVMSWBXML-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

规范 SMILES |

O.[Mg+2].[Br-].[Br-] |

Key on ui other cas no. |

13446-53-2 |

同义词 |

Magnesium Bromide Hexahydrate; Magnesium Dibromide Hexahydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural motif of Magnesium Dibromide Hexahydrate and other similar magnesium halide hydrates?

A1: The crystal structures of Magnesium Dibromide Hexahydrate, along with other water-rich magnesium halide hydrates, consistently feature Mg(H2O)6 octahedra as their fundamental building blocks [, ]. This means that a central magnesium ion (Mg2+) is surrounded by six water molecules, forming an octahedral complex. The bromide anions (Br-) are then incorporated into a network of hydrogen bonds (O—H···X) with these octahedra.

Q2: Are there any noticeable variations in the Mg(H2O)6 octahedra across different magnesium halide hydrates?

A2: While the Mg(H2O)6 octahedra are consistently present in these structures, the research indicates that the dimensions and angles within these complexes remain very similar across different magnesium halide hydrates [, ]. Furthermore, any observed variations in these parameters are not found to be systematic. This suggests that the Mg(H2O)6 octahedron is a relatively stable and consistent structural unit in these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

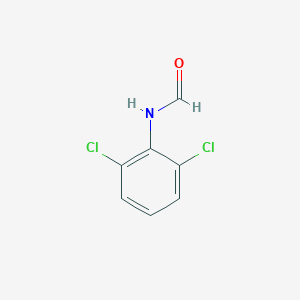

![N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide](/img/structure/B51168.png)

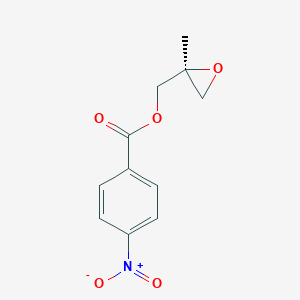

![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)

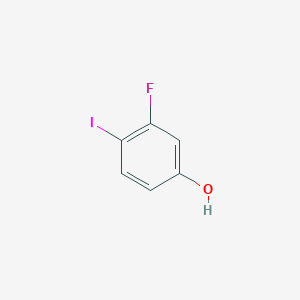

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)